An In-depth Technical Guide to the Structural Elucidation of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid
An In-depth Technical Guide to the Structural Elucidation of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid
This guide provides a comprehensive, in-depth walkthrough for the structural elucidation of 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to confirming the molecular structure of this versatile building block in medicinal chemistry.[1] The unique arrangement of a substituted cyclobutane ring presents specific stereochemical questions that demand a multi-faceted analytical approach for unambiguous characterization.
Introduction: The Analytical Challenge
1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid (Molecular Formula: C₁₁H₁₁ClO₃, Molecular Weight: 226.66 g/mol ) is a small molecule with significant potential as an intermediate in the synthesis of biologically active compounds.[1] Its structure, featuring a four-membered carbocyclic ring with three distinct substituents, gives rise to the possibility of multiple stereoisomers. The primary challenge in its structural elucidation lies in unequivocally determining not only the connectivity of the atoms but also the relative stereochemistry of the chlorophenyl, hydroxyl, and carboxylic acid groups. This guide outlines a systematic workflow employing a suite of modern analytical techniques to achieve a complete and confident structural assignment.
The Strategic Workflow for Structural Elucidation
A successful structural elucidation hinges on the synergistic use of multiple analytical techniques.[2][3] Each method provides a unique piece of the puzzle, and their combined interpretation leads to a comprehensive understanding of the molecule's architecture. Our strategy involves a logical progression from confirming the molecular formula and identifying functional groups to establishing the carbon-hydrogen framework and finally, resolving the stereochemistry.
Caption: A strategic workflow for the structural elucidation of a small molecule.
Mass Spectrometry: Confirming the Molecular Blueprint
Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound.[4]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the analyte in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion. Both positive and negative ion modes should be tested. Given the carboxylic acid, negative ion mode ([M-H]⁻) is expected to be highly sensitive.
-
Analysis: Analyze the sample using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to achieve high mass accuracy.[4]
Data Interpretation and Expected Results
The primary goal is to obtain an accurate mass measurement that can be used to determine the elemental composition.[4]
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M-H]⁻ (C₁₁H₁₀³⁵ClO₃)⁻ | 225.0295 | Hypothetical Data |
| [M-H]⁻ (C₁₁H₁₀³⁷ClO₃)⁻ | 227.0265 | Hypothetical Data |
A key confirmatory feature will be the isotopic pattern of chlorine. The presence of two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio will result in two prominent peaks for the molecular ion, separated by two mass units. This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Expected Results
For 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid, we anticipate several key absorption bands that confirm the presence of the hydroxyl and carboxylic acid functionalities.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| 3300-2500 | O-H Stretch | Carboxylic Acid | A very broad and strong band, often obscuring the C-H stretches.[6] |
| ~3400 | O-H Stretch | Alcohol | A moderately broad band, which may be superimposed on the carboxylic acid O-H stretch.[7] |
| ~1710 | C=O Stretch | Carboxylic Acid | A very strong and sharp absorption.[6][7] |
| ~3000-2850 | C-H Stretch | Aliphatic (sp³) | Sharp peaks on the shoulder of the broad O-H band. |
| ~3100-3000 | C-H Stretch | Aromatic (sp²) | Weaker, sharp peaks. |
| ~1600, 1500 | C=C Stretch | Aromatic Ring | Two to three distinct bands of variable intensity. |
| ~1320-1210 | C-O Stretch | Carboxylic Acid/Alcohol | Strong intensity bands.[6] |
| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene | A strong band indicative of the para-substitution pattern. |
The presence of the extremely broad O-H stretch from the carboxylic acid dimer and the sharp, intense C=O stretch are the most telling features in the FTIR spectrum.[6][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.[3][9] The puckered, non-planar conformation of the cyclobutane ring significantly influences chemical shifts and coupling constants, making a thorough analysis essential.[10]
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can exchange with the acidic proton, allowing for its observation.
-
1D NMR Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra.
-
2D NMR Acquisition: Acquire key 2D correlation spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (H-C-C-H).[10]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations (C-H).[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations.
-
Data Interpretation and Predicted Spectral Data
The following table summarizes the predicted ¹H and ¹³C NMR data for the cis-isomer (where the hydroxyl and carboxylic acid groups are on the same face of the ring) as an illustrative example. Chemical shifts are highly dependent on solvent and conformation.[10][11]
| Position Label | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | ¹H Multiplicity | ¹H Integration |
| 1 | ~50 | - | - | - |
| 2, 4 | ~45 | ~2.5 - 3.0 | m | 4H |
| 3 | ~65 | ~4.0 - 4.5 | m | 1H |
| 5 (Ar-C) | ~140 | - | - | - |
| 6, 10 (Ar-CH) | ~129 | ~7.4 | d (J ≈ 8.5 Hz) | 2H |
| 7, 9 (Ar-CH) | ~128 | ~7.3 | d (J ≈ 8.5 Hz) | 2H |
| 8 (Ar-C-Cl) | ~133 | - | - | - |
| 11 (COOH) | ~175 | ~12.0 | br s | 1H |
| 3-OH | - | ~5.0 | d | 1H |
Note: Chemical shifts for cyclobutane rings can vary significantly based on stereochemistry and ring puckering.[10][12][13]
Caption: Key HMBC correlations for structural confirmation.
Analysis of 2D NMR Data:
-
COSY: Would show correlation between the proton at C3 and the methylene protons at C2 and C4. It would also show that the protons at C2 and C4 are coupled to each other.
-
HSQC: Would directly link each proton signal (except the acidic OH protons) to its attached carbon, confirming the assignments in the table.
-
HMBC: This is crucial for connecting the different fragments. Key correlations would include:
-
The aromatic protons (H6/H10) to the quaternary carbon C1 and the ipso-carbon C5.
-
The cyclobutane methylene protons (H2/H4) to the quaternary carbon C1, the aromatic carbon C5, and the carboxyl carbon C11. These correlations firmly establish the connection between the aromatic ring, the cyclobutane ring, and the carboxylic acid at the C1 position.
-
Resolving Stereochemistry: NOESY and X-ray Crystallography
With the connectivity established, the final step is to determine the relative stereochemistry of the substituents on the cyclobutane ring.
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY)
This experiment detects protons that are close in space, regardless of their bonding connectivity. For the cis-isomer, a cross-peak between the proton at C3 (the CH-OH proton) and the methylene protons on the same face of the ring (C2/C4) would be expected. For the trans-isomer, this correlation would be absent or very weak.
X-ray Crystallography: The Definitive Answer
If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including absolute stereochemistry if a chiral resolution has been performed.[14][15] This technique is the gold standard for structural confirmation.[16]
Experimental Protocol:
-
Crystallization: Grow single crystals of the compound from a suitable solvent system (e.g., by slow evaporation).
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a focused beam of X-rays.[15]
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which the atomic positions can be determined and refined.[14]
The Role of Computational Chemistry
Modern structural elucidation often employs computational methods, such as Density Functional Theory (DFT), to corroborate experimental findings.[17] By calculating the theoretical NMR chemical shifts for different possible isomers, one can compare these predictions to the experimental data. The isomer whose calculated shifts most closely match the experimental values is likely the correct one. This approach provides an additional layer of confidence in the structural assignment.[16]
Conclusion
The structural elucidation of 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. High-resolution mass spectrometry confirms the molecular formula, while FTIR spectroscopy identifies the key functional groups. A detailed analysis of 1D and 2D NMR spectra establishes the complete carbon-hydrogen framework and atomic connectivity. Finally, techniques like NOESY and, ideally, single-crystal X-ray diffraction provide the definitive stereochemical assignment. This rigorous, multi-technique approach ensures a high degree of confidence in the final structure, which is paramount for its application in drug discovery and development.
References
- Kim, J., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1114-1127.
- Pauli, G. F., et al. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Analytical and Bioanalytical Chemistry, 400(10), 3469-3479.
- Ryan, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.
- Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab, UC Davis.
- Ryan, R. D. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry.
- Zare Shahneh, M. R. (2023). Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation. eScholarship, University of California.
- BenchChem. (2025). An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes. BenchChem.
- ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods | Request PDF.
- Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60.
- ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes | Request PDF.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
- Krauklis, A. E., et al. (2021). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Molecules, 26(21), 6531.
- Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Ordóñez, A. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry and Biochemistry.
- Zhang, Y., et al. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. RSC Advances, 11(26), 15815-15819.
- Doc Brown's Chemistry. (n.d.).
- Heo, J. W. (2019).
- Autechaux. (n.d.). 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid CAS:933469-83-1. Autechaux.
- Simbolon, I. M. R., et al. (2023). Analysis of Carbon Functional Groups through FTIR Patterns in The Preparation of Reduced Graphene Oxide (RGO). Journal of Physical Science, 34(1), 1-13.
- Weng, L., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 7(12), 2534-2542.
- Sigma-Aldrich. (n.d.). 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid AldrichCPR. Sigma-Aldrich.
- National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid. PubChem.
- University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. University of Colorado Boulder Department of Chemistry.
- Arctom Scientific. (n.d.). CAS NO. 1353636-65-3 | 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. Arctom Scientific.
- Amerigo Scientific. (n.d.). 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid. Amerigo Scientific.
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid, 1-(4-chlorophenyl)-3-hydroxy-, cis-. ChemicalBook.
- ChemicalBook. (n.d.). 1-(4-CHLOROPHENYL)-3-HYDROXYCYCLOBUTANECARBOXYLIC ACID. ChemicalBook.
- Wikipedia. (n.d.). X-ray crystallography. Wikipedia.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison.
- NIST. (n.d.). Cyclobutylcarboxylic acid. NIST WebBook.
- Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts.
Sources
- 1. Wholesale 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid CAS:933469-83-1 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 2. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 8. researchgate.net [researchgate.net]
- 9. "Advances in Structure Elucidation of Small Molecules and Peptides by N" by Ryan D. Cohen [scholarship.shu.edu]
- 10. benchchem.com [benchchem.com]
- 11. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
